Dichloroplatinum(2+) dimethanide
Description
Dichloroplatinum(2+) dimethanide refers to a platinum(II) complex with two chloride ions and two methane-derived ligands. For instance, cisplatin (cis-diamminedichloroplatinum(II)), a cornerstone anticancer drug, features a square-planar geometry with two ammonia (NH₃) and two chloride ligands . These complexes are pivotal in coordination chemistry due to their reactivity, ligand-exchange kinetics, and biomedical applications. Modifications to the ligands significantly alter their physicochemical properties, cytotoxicity, and resistance profiles .
Properties
CAS No. |
49864-60-0 |
|---|---|
Molecular Formula |
C2H6Cl2Pt |
Molecular Weight |
296.06 g/mol |
IUPAC Name |
carbanide;dichloroplatinum(2+) |
InChI |
InChI=1S/2CH3.2ClH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
NZQLBCDAXXLSMW-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum(2+) dimethanide typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The process can be summarized as follows:
- Dissolve potassium tetrachloroplatinate(II) in water.
- Add ammonia to the solution, resulting in the formation of a yellow precipitate of cisplatin.
- Filter and wash the precipitate to obtain pure cisplatin .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Dichloroplatinum(2+) dimethanide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be replaced by other ligands such as water, ammonia, or organic molecules.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of aqueous solutions and mild temperatures. Common reagents include water, ammonia, and various organic ligands.
Oxidation and Reduction Reactions: Often require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products Formed
Substitution Reactions: Can lead to the formation of various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Result in the formation of platinum complexes with altered oxidation states.
Scientific Research Applications
Dichloroplatinum(2+) dimethanide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with DNA and proteins, providing insights into its mechanism of action as a chemotherapeutic agent.
Medicine: Widely used in the treatment of various cancers, including testicular, ovarian, and bladder cancers. .
Industry: Employed in the production of other platinum-based drugs and in various industrial processes requiring platinum catalysts
Mechanism of Action
The primary mechanism of action of dichloroplatinum(2+) dimethanide involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The compound also induces apoptosis through the activation of various signaling pathways, including the p53 pathway .
Comparison with Similar Compounds
Structural and Ligand Variations
Dichloroplatinum(II) complexes vary primarily in their ligand composition, which dictates their biological activity and stability:
Key Observations :
- Cisplatin : The cis arrangement of NH₃ ligands enables DNA crosslinking, but its low solubility and nephrotoxicity limit efficacy .
- Transplatin : The trans configuration prevents effective DNA adduct formation, rendering it therapeutically inert .
- Bis-aminomethylbenzene Complex: Bulky aromatic ligands reduce cellular resistance mechanisms, showing promise in cisplatin-resistant cancer lines .
- Plato : Nitroaromatic ligands confer hypoxia selectivity, targeting tumor microenvironments .
Cytotoxic Activity and Resistance Profiles
Comparative studies highlight ligand-dependent variations in cytotoxicity:
Findings :
- Cisplatin resistance arises from reduced cellular uptake and increased glutathione-mediated detoxification .
- Bulky ligands (e.g., bis-aminomethylbenzene) evade efflux pumps, retaining activity in resistant cells .
- Hypoxia-selective compounds like Plato exploit tumor microenvironments for targeted cytotoxicity .
Genotoxicity and Solubility
- Genotoxicity: Cisplatin induces significant DNA damage but also causes systemic toxicity . cis-bis(3-aminoflavone)PtCl₂ exhibits lower genotoxicity while maintaining anticancer activity .
- Solubility :
Environmental Sensitivity (pH, Temperature)
- Plato’s activity is inhibited at low pH, whereas Plant (2-amino-5-nitrothiazole ligand) shows enhanced hypoxic cytotoxicity .
- Hyperthermia Synergy: Cisplatin’s cytotoxicity is amplified at 42–43°C in normoxic cells, but hypoxia negates this effect . NIPt (nitroimidazole ligand) becomes cytotoxic under hyperthermia in hypoxic conditions .
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